5-Fluoro-2-(4-iodo-1h-pyrazol-1-yl)benzaldehyde
Description
5-Fluoro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is a halogenated benzaldehyde derivative featuring a pyrazole ring substituted with iodine at the 4-position and a fluorine atom at the 5-position of the benzaldehyde moiety. Its molecular formula is C₁₁H₇FINO, with a molecular weight of 347.09 g/mol. The compound combines three key functional groups:
- Aldehyde group: Enhances reactivity in condensation and nucleophilic addition reactions.
- Pyrazole ring: A heterocyclic aromatic system known for its role in medicinal chemistry, often contributing to hydrogen bonding and π-π stacking interactions .
This compound has been cataloged as a building block for drug discovery and materials science (e.g., as a ligand or intermediate). However, commercial availability challenges are noted, as it is listed as "discontinued" by suppliers like CymitQuimica .
Properties
Molecular Formula |
C10H6FIN2O |
|---|---|
Molecular Weight |
316.07 g/mol |
IUPAC Name |
5-fluoro-2-(4-iodopyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H6FIN2O/c11-8-1-2-10(7(3-8)6-15)14-5-9(12)4-13-14/h1-6H |
InChI Key |
JZGMUCZPLADBJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C=O)N2C=C(C=N2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(4-iodo-1h-pyrazol-1-yl)benzaldehyde typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the iodine substituent: The iodine atom can be introduced via electrophilic iodination using iodine or iodine monochloride in the presence of an oxidizing agent.
Attachment of the pyrazole ring to the benzaldehyde core: This step involves the nucleophilic substitution reaction between the pyrazole ring and a suitable benzaldehyde derivative, often facilitated by a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(4-iodo-1h-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: 5-Fluoro-2-(4-iodo-1h-pyrazol-1-yl)benzoic acid.
Reduction: 5-Fluoro-2-(4-iodo-1h-pyrazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-(4-iodo-1h-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, especially those involving fluorinated and iodinated compounds.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and methodologies.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(4-iodo-1h-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and iodine atoms can influence the compound’s electronic properties, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-Fluoro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde are compared below with four related compounds (Table 1), followed by a detailed analysis of key differences.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Reactivity and Functional Diversity: The aldehyde group in 5-Fluoro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde and 3-(4-fluorophenoxy)benzaldehyde enables participation in Schiff base formation or coordination chemistry. In contrast, 5-Fluoro-2-(4-methylpiperidin-1-yl)aniline lacks this reactivity but includes a basic amine for salt formation or hydrogen bonding .
Electronic Effects :
- Fluorine’s strong electron-withdrawing effect in all compounds modulates aromatic ring electron density, influencing reactivity in electrophilic substitution. The iodine atom further deactivates the pyrazole ring but provides a heavy atom for crystallographic studies (e.g., via SHELXL refinement ).
Applications: 3-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazole-5- is prioritized in kinase inhibitor research due to methoxy groups enhancing solubility and π-donor capacity . The discontinued status of the target compound suggests synthesis challenges (e.g., instability of the aldehyde group or difficulty in iodination), contrasting with the stable aniline and ether derivatives in Table 1.
Meanwhile, the pyrazole N-H in the target compound offers hydrogen-bond donor capacity absent in the methylpiperidine analog .
Research Findings and Limitations
- Structural Insights: Crystal structures of related compounds (e.g., 3-(4-fluorophenoxy)benzaldehyde) reveal planar geometries stabilized by intramolecular hydrogen bonds, whereas bulky iodine in the target compound may induce torsional strain .
- Synthetic Challenges: The discontinuation of 5-Fluoro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde aligns with known difficulties in regioselective iodination of pyrazoles and aldehyde oxidation sensitivity.
- Computational Support: Tools like SHELXL and Multiwfn are critical for analyzing electron density and noncovalent interactions, though experimental data gaps limit direct comparisons.
Biological Activity
5-Fluoro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a fluorobenzaldehyde moiety and a pyrazole ring, which are known for their diverse biological properties. The synthesis of 5-Fluoro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde typically involves the formation of the pyrazole ring through reactions involving hydrazines and carbonyl compounds, followed by halogenation to introduce the iodine atom at the para position of the pyrazole ring.
Anticancer Activity
Research has demonstrated that compounds containing the pyrazole ring exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown potent inhibition against L1210 mouse leukemia cells with IC50 values in the nanomolar range. The mechanism involves the intracellular release of active metabolites that inhibit DNA synthesis .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 5-Fluoro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde | L1210 Mouse Leukemia | <10 | Inhibition of DNA synthesis |
| 4-(2-Methyl-1H-imidazol-1-yl)benzyloxy derivative | Various | 4.9 | Lipoxygenase inhibition |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies have indicated that halogenated pyrazoles can exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like iodine enhances these properties by increasing the lipophilicity and reactivity towards microbial targets .
Table 2: Antimicrobial Activity
| Compound | Target Bacteria | MIC (mg/mL) | Activity Type |
|---|---|---|---|
| 5-Fluoro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde | Staphylococcus aureus | 0.0039 | Bactericidal |
| Other Halogenated Pyrazoles | E. coli | 0.025 | Bacteriostatic |
Structure-Activity Relationships (SAR)
The biological activity of 5-Fluoro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde can be attributed to its structural features:
- Fluorine Substitution : The presence of fluorine enhances metabolic stability and bioavailability.
- Iodine Atom : The iodine atom contributes to increased lipophilicity, facilitating membrane penetration and interaction with biological targets.
- Pyrazole Ring : This moiety is crucial for binding interactions with enzymes and receptors, modulating various biological pathways.
Case Studies
Recent studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Case Study on Anticancer Agents : A series of pyrazole derivatives were tested for their anticancer properties, showing significant activity against various cancer cell lines, including L1210 leukemia cells. The study revealed that modifications to the pyrazole ring could enhance potency and selectivity .
- Antimicrobial Efficacy : Another study investigated the antimicrobial activity of halogenated pyrazoles, including compounds similar to 5-Fluoro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde, demonstrating effective inhibition against key bacterial strains responsible for nosocomial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
